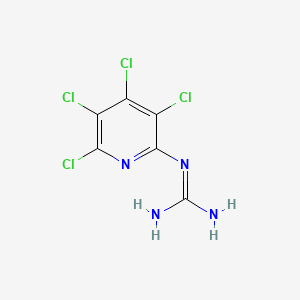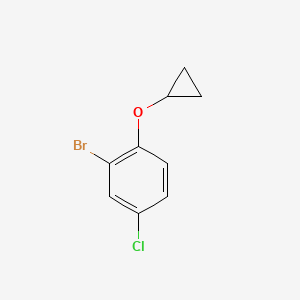![molecular formula C10H14O3 B14131399 2-Oxaspiro[5.5]undecane-1,3-dione CAS No. 4361-34-6](/img/structure/B14131399.png)
2-Oxaspiro[5.5]undecane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxaspiro[5.5]undecane-1,3-dione is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings, one of which contains an oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[5.5]undecane-1,3-dione typically involves the reaction of diethyl 3-oxopentanedioate with appropriate reagents under controlled conditions. One common method includes the use of alkylation reactions, where diethyl 3-oxopentanedioate is reacted with pentane-2,4-dione and acetone-dimethylhydrazone . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxaspiro[5.5]undecane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound, often under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-Oxaspiro[5.5]undecane-1,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Oxaspiro[5.5]undecane-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Comparación Con Compuestos Similares
- 1,3-Dioxane-1,3-dithiane spiranes
- Bis(1,3-oxathiane) spiranes
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
Comparison: 2-Oxaspiro[5.5]undecane-1,3-dione is unique due to its specific spirocyclic structure containing an oxygen atom, which imparts distinct stereochemical properties and reactivity. Compared to similar compounds like 1,3-dioxane-1,3-dithiane spiranes and bis(1,3-oxathiane) spiranes, it offers different conformational equilibria and potential for enantiomeric separation . Additionally, its applications in various fields highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
4361-34-6 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-oxaspiro[5.5]undecane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c11-8-4-7-10(9(12)13-8)5-2-1-3-6-10/h1-7H2 |
Clave InChI |
VNKHLAUNOWMLSK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CCC(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14131337.png)
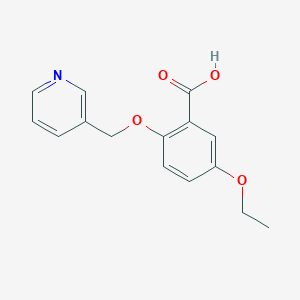
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)
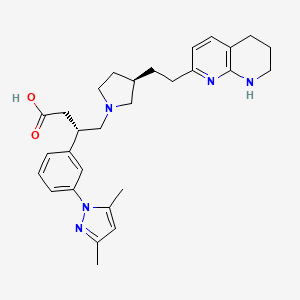

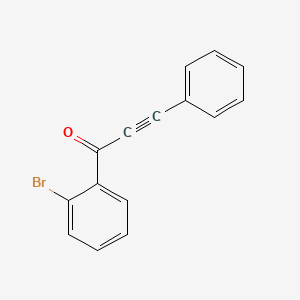
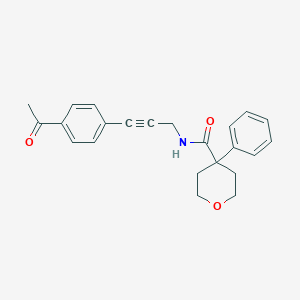
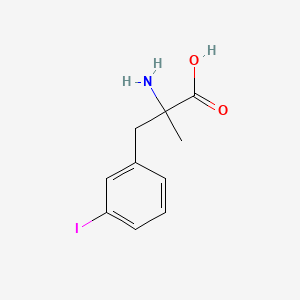
![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
![[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene](/img/structure/B14131382.png)
